d-Phenylalaninal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Phenylalaninal: is a derivative of phenylalanine, an essential aromatic amino acid. It is known for its role as a precursor to several important biological compounds, including melanin, dopamine, noradrenaline, and thyroxine . This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, l-phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Resolution: One efficient method for preparing enantiopure d-phenylalanine involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This process involves the use of a recirculating packed-bed reactor, which enhances the resolution efficiency and yields highly pure d-phenylalanine.
Enzymatic Hydrolysis: Another method involves the enzymatic hydrolysis of benzylhydantoins, which can produce d-phenylalanine.
Industrial Production Methods: Industrial production of d-phenylalanine often employs biocatalytic processes using engineered phenylalanine ammonia-lyases. These processes are optimized for high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: d-Phenylalanine can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.
Reduction: Reduction reactions can convert d-phenylalanine into various derivatives, depending on the reagents used.
Substitution: Substitution reactions involving d-phenylalanine can lead to the formation of different phenylalanine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products:
Oxidation: Phenylpyruvic acid
Reduction: Reduced phenylalanine derivatives
Substitution: Halogenated phenylalanine derivatives
Scientific Research Applications
Chemistry: d-Phenylalanine is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals .
Biology: In biological research, d-phenylalanine is studied for its role in metabolic pathways and its potential therapeutic effects .
Medicine: d-Phenylalanine has been investigated for its analgesic properties, particularly its ability to inhibit the degradation of enkephalins, which are natural pain-relieving peptides .
Industry: In the industrial sector, d-phenylalanine is used in the production of food additives and nutritional supplements .
Mechanism of Action
d-Phenylalanine exerts its effects by inhibiting the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins. Enkephalins act as agonists of the mu and delta opioid receptors, producing analgesic and antidepressant effects .
Comparison with Similar Compounds
l-Phenylalanine: The enantiomer of d-phenylalanine, used in protein biosynthesis.
DL-Phenylalanine: A racemic mixture of d- and l-phenylalanine, often used in dietary supplements.
Uniqueness: d-Phenylalanine is unique in its ability to inhibit enkephalin degradation, a property not shared by its enantiomer l-phenylalanine. This makes d-phenylalanine particularly valuable in pain management and mood regulation .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2R)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C9H11NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6,10H2/t9-/m1/s1 |
InChI Key |
CQIUZHAQYHXKRY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.